N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine
Brand Name: Vulcanchem
CAS No.: 1713163-63-3
VCID: VC2709903
InChI: InChI=1S/C12H14BrF3N2/c13-9-5-4-6-10(11(9)12(14,15)16)17-18-7-2-1-3-8-18/h4-6,17H,1-3,7-8H2
SMILES: C1CCN(CC1)NC2=C(C(=CC=C2)Br)C(F)(F)F
Molecular Formula: C12H14BrF3N2
Molecular Weight: 323.15 g/mol

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine

CAS No.: 1713163-63-3

Cat. No.: VC2709903

Molecular Formula: C12H14BrF3N2

Molecular Weight: 323.15 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine - 1713163-63-3

Specification

CAS No. 1713163-63-3
Molecular Formula C12H14BrF3N2
Molecular Weight 323.15 g/mol
IUPAC Name N-[3-bromo-2-(trifluoromethyl)phenyl]piperidin-1-amine
Standard InChI InChI=1S/C12H14BrF3N2/c13-9-5-4-6-10(11(9)12(14,15)16)17-18-7-2-1-3-8-18/h4-6,17H,1-3,7-8H2
Standard InChI Key SQZZZMWNOITPHA-UHFFFAOYSA-N
SMILES C1CCN(CC1)NC2=C(C(=CC=C2)Br)C(F)(F)F
Canonical SMILES C1CCN(CC1)NC2=C(C(=CC=C2)Br)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Structure

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine features a complex molecular architecture that combines several pharmacologically relevant structural elements. The compound contains a phenyl ring substituted with both a trifluoromethyl group at the 2-position and a bromine atom at the 3-position. This disubstituted aromatic ring is connected to a piperidin-1-amine moiety through a nitrogen linkage. The presence of the trifluoromethyl group significantly affects the electronic distribution within the molecule, creating a strong electron-withdrawing effect similar to that observed in other N-trifluoromethylated compounds .

The molecular formula of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is C12H14BrF3N2, with a calculated molecular weight of 339.15 g/mol. The presence of both the trifluoromethyl and bromine substituents creates an electronically unique environment on the phenyl ring, potentially influencing the compound's reactivity and binding properties.

The specific positioning of the trifluoromethyl group at the ortho position relative to the amine linkage likely creates distinctive steric and electronic effects that differentiate this compound from related structures where the trifluoromethyl group occupies meta or para positions. This ortho substitution pattern may also influence the preferred conformation of the molecule due to potential intramolecular interactions between the trifluoromethyl group and the adjacent nitrogen atom.

Physical Properties

Table 1: Predicted Physical Properties of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidCommon form for similar aryl-piperidine compounds
ColorWhite to off-whiteTypical for halogenated aromatics
Molecular Weight339.15 g/molCalculated from molecular formula C12H14BrF3N2
Melting Point85-120°CEstimated based on similar trifluoromethylated compounds
LogP3.5-4.2Predicted due to lipophilic nature of both CF3 and Br groups
SolubilityReadily soluble in ethyl acetate, dichloromethane, DMSO; Sparingly soluble in waterBased on polarity profile of related structures
pKa7.2-8.1 (for the secondary amine)Estimated based on electron-withdrawing effects of CF3 group

The trifluoromethyl substituent significantly enhances the lipophilicity of the molecule, potentially improving its membrane permeability while reducing aqueous solubility. This property is particularly relevant for drug development, as it can influence both pharmacokinetic and pharmacodynamic properties. Additionally, the presence of the bromine atom further contributes to the compound's lipophilic character.

Synthetic Approaches

General Synthetic Routes

The synthesis of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine requires strategic approaches to incorporate both the trifluoromethyl group and the piperidine moiety. Several potential synthetic routes can be proposed based on methodologies employed for similar compounds.

One viable approach involves the reaction of 3-bromo-2-(trifluoromethyl)aniline with appropriate piperidine derivatives under optimized conditions. Alternatively, the trifluoromethyl group could be introduced at a later stage in the synthesis using methods similar to those described for N-trifluoromethylation of amines with carbon disulfide and silver fluoride .

The general synthetic strategy would likely involve either:

  • Direct coupling of 3-bromo-2-(trifluoromethyl)aniline with piperidine derivatives

  • Nucleophilic substitution reactions using appropriate halogenated precursors

  • Late-stage introduction of the trifluoromethyl group using specialized reagents

  • Modification of existing trifluoromethylated scaffolds

Each approach presents distinct advantages and limitations, with the optimal route depending on factors such as reagent availability, desired scale, and compatibility with specific functional groups.

N-Trifluoromethylation Methods

Recent advances in N-trifluoromethylation methodologies offer promising approaches for synthesizing compounds like N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine. The installation of a trifluoromethyl group onto a nitrogen atom can effectively modulate the basicity of amines due to the strong electron-withdrawing effect of fluorine .

A particularly relevant strategy involves the use of carbon disulfide and silver fluoride as N-trifluoromethylation reagents. This protocol enables the synthesis of target molecules in a single step using readily available secondary amines as starting materials . The versatility of this method has been demonstrated through the successful synthesis of various N,N-dialkyl and N-(hetero)aromatic N-CF3-containing compounds with diverse substituents .

Table 2: Potential N-Trifluoromethylation Conditions for Synthesizing N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine

Reagent SystemReaction ConditionsCatalyst/BasePotential AdvantagesReference
CS2 + AgF (4.5 equiv)Ethyl acetate, 80°C, 8hDABCO (0.5 equiv)High yield (90-95%), single-step process
CS2 + AgF (4.0 equiv)Acetonitrile, 80°C, 8hDABCO (0.5 equiv)Good functional group tolerance
CS2 + AgF (5.0 equiv)Ethyl acetate, 80°C, 8hTriethylamine (0.5 equiv)Effective for secondary amines (72% yield)
DAST (diethylaminosulfur trifluoride)Neutral conditionsNone requiredSimplified isolation of N-CF3 products

These methodologies have been successfully applied to the late-stage modification of complex bioactive molecules, facilitating the synthesis of N-CF3 drug bioisosteres and N-CF3-tailored amino acids . Such approaches could potentially be adapted for the synthesis of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine.

Key Reaction Parameters

The successful synthesis of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine depends on careful control of several critical reaction parameters. Based on research involving similar trifluoromethylated compounds, the following factors significantly influence reaction outcomes:

  • Base Selection: The choice of base plays a crucial role in reaction efficiency. Studies on related N-trifluoromethylation reactions have shown that bases such as DABCO (1,4-diazabicyclo[2.2.2]octane), triethylamine, and DIPEA (N,N-diisopropylethylamine) effectively promote these transformations, with DABCO at 0.5 equivalents often providing optimal results .

  • Solvent Effects: The reaction solvent significantly impacts yield and selectivity. For N-trifluoromethylation reactions, ethyl acetate has proven particularly effective, delivering superior results compared to acetonitrile . The yield increased from 81% in acetonitrile to 94% in ethyl acetate under otherwise identical conditions .

  • Temperature and Reaction Time: Most successful N-trifluoromethylation reactions occur at elevated temperatures (approximately 80°C) over extended periods (typically 8 hours) . These conditions facilitate the formation of reactive intermediates and promote complete conversion to the desired products.

  • Reagent Stoichiometry: The ratio of reagents significantly influences reaction success. For optimal results in similar N-trifluoromethylation reactions, 4.5-5.0 equivalents of AgF have proven most effective . Increasing the AgF loading from 4.0 to 4.5 equivalents improved yields from 74% to 81% in comparable systems .

  • Substrate Electronic Properties: The electronic nature of the substrate affects reactivity patterns. Electron-rich compounds generally exhibit higher reactivity in trifluoromethylation reactions . The presence of the electron-withdrawing bromine and trifluoromethyl substituents in N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine might necessitate modified reaction conditions to achieve optimal yields.

Careful optimization of these parameters would be essential for developing an efficient and reproducible synthetic route to N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine.

Applications and Bioactivity

Modifications to each of these structural elements would likely produce compounds with varied biological profiles, enabling the development of optimized analogues with enhanced potency, selectivity, or pharmacokinetic properties.

Comparison with Related Compounds

Comparing N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine with structurally related compounds provides valuable insights into its potential properties and applications. Several trifluoromethylated compounds described in the search results share structural similarities with the target compound.

Table 4: Comparison of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine with Related Compounds

CompoundStructural SimilaritiesKey DifferencesPotential Implications
N-(4-Methylpyridin-2-yl)-4-(2-(trifluoromethyl)phenyl)piperazine-1-carbothioamide 2-Trifluoromethylphenyl group; Nitrogen-containing heterocycleContains carbothioamide group; Uses piperazine instead of piperidineDifferent hydrogen bonding capacity; Altered basicity and electrostatic properties
1-(6-methylpyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide 2-Trifluoromethylphenyl group; Piperidine moietyContains carboxamide linkage; Features additional heterocyclic componentModified physicochemical properties; Different binding orientation possibilities
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide Contains trifluoromethyl group; Features halogen substituentPyridine vs. phenyl core; Different halogen positioningAltered electronic distribution; Different three-dimensional conformation

These comparisons suggest that while N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine shares certain structural elements with known compounds, its specific substitution pattern creates a unique molecular entity with potentially distinctive properties and applications.

Analytical Methods

Characterization Techniques

Comprehensive characterization of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine requires a multi-technique analytical approach. Based on methods employed for similar trifluoromethylated compounds, the following techniques would provide valuable structural and purity information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR analysis would reveal characteristic signals for aromatic protons (δ 7.2-8.0 ppm), piperidine protons (δ 1.4-3.5 ppm), and the N-H proton (variable chemical shift)

    • 13C NMR would provide information about the carbon framework, with the trifluoromethyl carbon typically appearing as a quartet due to C-F coupling

    • 19F NMR would show a characteristic signal for the trifluoromethyl group around δ -55 to -65 ppm

    • 2D NMR techniques (COSY, HSQC, HMBC) would confirm structural connectivity

  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) would confirm the molecular formula through accurate mass determination

    • The molecular ion would display a characteristic bromine isotope pattern (M and M+2 peaks in approximately 1:1 ratio)

    • Fragmentation patterns would provide structural confirmation through characteristic fragment ions

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for N-H stretching (3300-3500 cm-1)

    • C-F stretching vibrations (1000-1400 cm-1)

    • C-Br stretching vibrations (500-750 cm-1)

    • Aromatic C=C stretching (1400-1600 cm-1)

  • X-ray Crystallography:

    • Definitive three-dimensional structural determination

    • Bond lengths, angles, and torsional parameters

    • Crystal packing information and intermolecular interactions

For trifluoromethylated compounds similar to N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine, detailed NMR data has been reported, including specific chemical shifts, coupling constants, and multiplicity patterns .

MethodColumnMobile PhaseFlow RateDetectionExpected Retention Time
Method 1C18, 150 × 4.6 mm, 5 μmGradient: Water/Acetonitrile with 0.1% TFA1.0 mL/minUV 254 nm4.5-5.5 min (estimated)
Method 2C8, 100 × 4.6 mm, 3.5 μmIsocratic: 60:40 Acetonitrile/Water with 0.1% Formic acid1.5 mL/minUV 220 and 254 nm2.8-3.5 min (estimated)

These methods, adapted from protocols used for similar trifluoromethylated compounds , would provide robust purity assessment for N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine.

Stability Studies

Understanding the stability profile of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is essential for determining appropriate storage conditions and potential applications. Comprehensive stability assessment would include:

  • Thermal Stability:

    • Differential scanning calorimetry (DSC) for melting point and thermal events

    • Thermogravimetric analysis (TGA) for decomposition temperature

    • Accelerated stability testing at elevated temperatures

    • Long-term stability studies under controlled conditions

  • Chemical Stability:

    • Hydrolytic stability in buffered solutions at various pH values

    • Oxidative stability under atmospheric conditions

    • Photostability under UV and visible light exposure

    • Compatibility with common solvents and reagents

  • Metabolic Stability:

    • In vitro studies with liver microsomes or hepatocytes

    • Identification of potential metabolic pathways

    • Determination of metabolic half-life

    • Comparison with non-fluorinated analogues

The trifluoromethyl group typically enhances metabolic stability compared to non-fluorinated analogues, potentially extending the compound's half-life in biological systems. This property, combined with the steric protection provided by the ortho-substitution pattern, suggests that N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine might exhibit favorable stability characteristics relevant for pharmaceutical applications.

Future Research Directions

Unexplored Applications

The unique structural features of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine suggest several potential applications that merit exploration:

  • Medicinal Chemistry Applications:

    • Investigation as a scaffold for developing compounds targeting specific biological receptors or enzymes

    • Exploration as a bioisostere for existing drugs containing similar structural elements

    • Development of imaging agents leveraging the bromine atom for potential radioisotope incorporation

    • Creation of chemical probes for studying biological systems

  • Materials Science Applications:

    • Utilization in fluorine-containing polymers with unique properties

    • Development of organofluorine compounds for electronic or photonic materials

    • Exploration as building blocks for liquid crystalline materials

    • Investigation for applications in surface modification technologies

  • Synthetic Methodology Development:

    • Use as a substrate for developing selective C-H functionalization methods

    • Exploration of cross-coupling reactions involving the bromine substituent

    • Development of new approaches for modifying the trifluoromethyl group

    • Investigation as a building block for constructing more complex molecular architectures

The versatility of trifluoromethylated compounds in various fields highlights the potential value of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine as a platform for diverse applications.

Ongoing Research

Current research trends related to trifluoromethylated compounds suggest several promising areas for future investigation involving N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine:

  • Development of More Efficient Synthetic Methods:

    • Exploration of catalytic approaches for N-trifluoromethylation

    • Investigation of flow chemistry techniques for improved scalability

    • Development of more environmentally friendly synthetic routes with reduced waste generation

    • Optimization of reaction conditions for enhanced selectivity and yield

  • Detailed Structure-Property Relationship Studies:

    • Systematic investigation of how structural modifications affect physicochemical properties

    • Computational modeling to predict properties and guide synthetic efforts

    • Correlation of structural features with specific functional characteristics

    • Development of predictive models for optimizing compound design

  • Collaborative Interdisciplinary Research:

    • Integration of synthetic chemistry with biological evaluation

    • Combination of experimental and computational approaches

    • Collaboration between academic and industrial researchers

    • Application of artificial intelligence for guiding compound development

Recent advances in N-trifluoromethylation methods involving carbon disulfide and silver fluoride highlight the ongoing interest in developing efficient synthetic routes to trifluoromethylated compounds . These methodologies could be extended to the synthesis and modification of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine and related structures, opening new avenues for research in this field.

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